2'-(2-furylmethyl)-{N}-(2-methoxyethyl)-1'-oxo-1',4'-dihydro-2'{H}-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide
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Overview
Description
. It features a spirocyclic structure with a furan ring and an isoquinoline moiety. Let’s explore its preparation methods, chemical reactions, applications, mechanism of action, and comparisons with similar compounds.
Preparation Methods
Synthetic Routes::
- Furfuryl glycidyl ether can be synthesized via the reaction of furfuryl alcohol with epichlorohydrin, followed by ring-opening with a base.
- The reaction proceeds as follows:
Furfuryl alcohol+Epichlorohydrin→Furfuryl glycidyl ether+HCl
- Industrial production methods involve large-scale synthesis using optimized conditions to achieve high yields.
Chemical Reactions Analysis
Reactions::
Oxidation: Furfuryl glycidyl ether can undergo oxidation reactions.
Substitution: It can participate in nucleophilic substitution reactions.
Base-Catalyzed Ring Opening: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) is commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide (HO) or peracids.
- The primary product is the opened-ring compound, furfuryl glycidyl ether.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for potential biological activities.
Medicine: May have applications in drug development.
Industry: Employed in polymerization reactions and as a reactive diluent in epoxy resins.
Mechanism of Action
- The exact mechanism remains an active area of research.
- Potential molecular targets and pathways need further exploration.
Comparison with Similar Compounds
Similar Compounds:
Properties
Molecular Formula |
C22H26N2O4 |
---|---|
Molecular Weight |
382.5 g/mol |
IUPAC Name |
2-(furan-2-ylmethyl)-N-(2-methoxyethyl)-1-oxospiro[4H-isoquinoline-3,1'-cyclopentane]-4-carboxamide |
InChI |
InChI=1S/C22H26N2O4/c1-27-14-12-23-20(25)19-17-8-2-3-9-18(17)21(26)24(15-16-7-6-13-28-16)22(19)10-4-5-11-22/h2-3,6-9,13,19H,4-5,10-12,14-15H2,1H3,(H,23,25) |
InChI Key |
RHYODWCVLLKCQN-UHFFFAOYSA-N |
Canonical SMILES |
COCCNC(=O)C1C2=CC=CC=C2C(=O)N(C13CCCC3)CC4=CC=CO4 |
Origin of Product |
United States |
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